2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one
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Overview
Description
2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of sulfonyl, oxazole, and phenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one typically involves multiple steps, including S-alkylation and nucleophilic aromatic substitution. One common method involves the S-alkylation of a thiol compound with a halogenated ketone in an alkaline medium. For example, the S-alkylation of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic aromatic substitution can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like dimethylamine can be used in ethanol solution at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary alcohols.
Scientific Research Applications
2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and oxazole groups are key to its activity, enabling it to bind to enzymes or receptors and modulate their function. This can lead to various biological effects, such as antimicrobial activity against Gram-positive bacterial strains .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenylethan-1-one
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- (R,S)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one
Uniqueness
What sets 2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-1-phenylethan-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO4S2/c24-18-11-13-19(14-12-18)31(27,28)22-23(29-21(25-22)17-9-5-2-6-10-17)30-15-20(26)16-7-3-1-4-8-16/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQKDUSVLFLLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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